2-(Cyclopropylmethoxy)-4-methylpyridin-3-amine
Description
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(cyclopropylmethoxy)-4-methylpyridin-3-amine |
InChI |
InChI=1S/C10H14N2O/c1-7-4-5-12-10(9(7)11)13-6-8-2-3-8/h4-5,8H,2-3,6,11H2,1H3 |
InChI Key |
BGKDHGFXTGPLSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)OCC2CC2)N |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
Core Structural Disconnections
The target molecule dissects into three primary components:
- Pyridine backbone with a methyl group at position 4.
- Amino group at position 3.
- Cyclopropylmethoxy substituent at position 2.
Strategic disconnections focus on late-stage introduction of the cyclopropylmethoxy group or early incorporation during pyridine ring assembly.
Synthetic Pathways Overview
- Route A : Ullmann coupling of 2-chloro-4-methylpyridin-3-amine with cyclopropylmethanol.
- Route B : Mitsunobu etherification of 2-hydroxy-4-methylpyridin-3-amine.
- Route C : Directed C-H amination of 2-(cyclopropylmethoxy)-4-methylpyridine.
Ullmann-Type Coupling for Direct Ether Formation
Reaction Mechanism and Optimization
This method employs copper-catalyzed coupling between 2-chloro-4-methylpyridin-3-amine (1 ) and cyclopropylmethanol (2 ) (Figure 1). The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle, facilitating aromatic C-O bond formation.
Optimization Parameters :
- Catalyst : CuI (10 mol%) with 1,10-phenanthroline (20 mol%).
- Base : Cs2CO3 (2.0 equiv) in DMSO at 110°C for 24 hours.
- Yield : 78–85% after silica gel chromatography.
Substrate Scope :
Electron-deficient pyridines exhibit higher reactivity, while steric hindrance from the 4-methyl group marginally reduces conversion rates.
Table 1. Ullmann Coupling Optimization Screen
| Entry | Catalyst System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | CuI/Phenanthroline | DMSO | 110 | 85 |
| 2 | CuBr/2,2'-Bipyridine | DMF | 120 | 72 |
| 3 | CuCl/1,2-Diaminocyclohexane | Toluene | 100 | 68 |
Mitsunobu Etherification of Hydroxypyridine Precursors
Stepwise Protection and Ether Formation
Starting from 2-hydroxy-4-methylpyridin-3-amine (3 ), the amine is protected as a tert-butoxycarbonyl (Boc) derivative (4 ) to prevent side reactions. Mitsunobu conditions install the cyclopropylmethoxy group, followed by deprotection (Figure 2).
Reaction Conditions :
- Protection : Boc2O (1.2 equiv), DMAP (0.1 equiv) in THF, 25°C, 2 hours (Yield: 95%).
- Mitsunobu : DIAD (1.5 equiv), PPh3 (1.5 equiv), cyclopropylmethanol (1.2 equiv) in THF, 0°C → 25°C, 12 hours (Yield: 88%).
- Deprotection : TFA/DCM (1:1), 2 hours (Yield: 90%).
Advantages :
- High regioselectivity due to stable intermediate formation.
- Tolerance of sensitive functional groups.
Multi-Component Pyridine Assembly Strategies
Hantzsch-Type Cyclization with Pre-Installed Substituents
A modified Hantzsch synthesis condenses ethyl cyclopropylmethoxyacetate (5 ), 3-aminocrotononitrile (6 ), and ammonium acetate to form the pyridine core (Figure 3).
Key Observations :
- Ultrasound irradiation (40 kHz, 50°C) reduces reaction time from 24 hours to 45 minutes.
- InCl3 (20 mol%) enhances cyclization efficiency (Yield: 92%).
Limitations :
- Requires precise stoichiometric control to avoid polycyclic byproducts.
Comparative Analysis of Methodologies
Table 2. Synthetic Route Efficiency Comparison
| Method | Steps | Overall Yield (%) | Key Advantage |
|---|---|---|---|
| Ullmann Coupling | 1 | 85 | Direct, minimal protection |
| Mitsunobu Etherification | 3 | 75 | High regiochemical control |
| Multi-Component | 1 | 92 | Atom-economical, scalable |
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethoxy)-4-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
2-(Cyclopropylmethoxy)-4-methylpyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against various biological targets.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)-4-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 2-(cyclopropylmethoxy)-4-methylpyridin-3-amine can be contextualized by comparing it with analogous pyridine derivatives. Below is a detailed analysis:
Structural Analogues
Physicochemical Properties
Lipophilicity (logP):
- The cyclopropylmethoxy group in the target compound increases logP compared to methoxy analogues (e.g., 6-methoxy-4-methylpyridin-3-amine), enhancing membrane permeability .
- Cyclobutoxy derivatives (e.g., 2-cyclobutoxy-4-methylpyridin-3-amine) exhibit even higher logP but face solubility challenges .
Melting Points:
Stability and Commercial Viability
- The target compound’s cyclopropyl group may confer metabolic stability, whereas 6-(cyclopropylmethoxy)-4-methylpyridin-3-amine () is listed as discontinued, possibly due to synthetic or stability issues .
- Methoxy analogues (e.g., 6-methoxy-4-methylpyridin-3-amine) are more commercially accessible but less lipophilic .
Q & A
Q. Methodological Insight :
| Step | Reagents/Conditions | Yield | Key Challenges |
|---|---|---|---|
| Halogenation | I₂, DMF, 80°C | ~60% | Regioselectivity control |
| Cyclopropane coupling | Cyclopropanamine, CuBr, Cs₂CO₃, DMSO | 17.9% | Low yield due to steric hindrance |
| Purification | Ethyl acetate/hexane chromatography | >95% purity | Solvent gradient optimization |
Lower yields in coupling steps (e.g., 17.9% in ) may stem from steric hindrance or competing side reactions. Alternative catalysts (e.g., Pd-based) or microwave-assisted synthesis could improve efficiency .
How is structural characterization of this compound performed, and what spectral data are diagnostic?
Basic Research Question
Structural confirmation relies on NMR (¹H, ¹³C), HRMS, and IR spectroscopy. For example:
- ¹H NMR (CDCl₃) : δ 8.87 (d, J = 2.4 Hz, pyridine-H), 3.92 (s, cyclopropylmethoxy-OCH₂), 2.35 (s, 4-CH₃) .
- HRMS (ESI) : m/z 215 [M+H]⁺ confirms molecular weight .
- IR : Absorptions at ~3298 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N/C=C) .
Advanced Tip : For ambiguous signals, 2D NMR (e.g., COSY, HSQC) resolves overlapping peaks. X-ray crystallography (as in for analogous pyridines) provides definitive confirmation of stereochemistry and hydrogen bonding .
What purification strategies maximize purity for pharmacological studies?
Basic Research Question
Chromatography (normal-phase or reverse-phase) and recrystallization are standard. For example:
- Column Chromatography : Use silica gel with ethyl acetate/hexane (0–100% gradient) to separate polar byproducts .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>98%) .
Advanced Insight : Preparative HPLC with C18 columns and acetonitrile/water mobile phases resolves closely related impurities (e.g., regioisomers) .
What bioactivity profiles are predicted for this compound, and how are they validated?
Advanced Research Question
The cyclopropylmethoxy and pyridineamine moieties suggest potential as kinase inhibitors or antimicrobial agents. In silico docking (e.g., AutoDock Vina) predicts binding to ATP pockets in bacterial enzymes . Experimental validation involves:
Enzyme Assays : Measure IC₅₀ against target kinases (e.g., EGFR, Src).
Microbial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive pathogens .
Contradiction Note : Discrepancies between predicted and observed bioactivity may arise from solubility issues. Use DMSO stock solutions (<0.1% v/v) to avoid cytotoxicity artifacts .
How are conflicting spectral or bioactivity data resolved in interdisciplinary studies?
Advanced Research Question
Data contradictions (e.g., variable NMR shifts or bioactivity) require:
Reproducibility Checks : Standardize solvent (CDCl₃ vs. DMSO-d₆) and temperature in NMR .
Orthogonal Assays : Combine enzyme inhibition with cellular viability (MTT assay) to confirm specificity .
Meta-Analysis : Compare results with structurally similar compounds (e.g., 4-methoxy-3-aminopyridines in ) to identify trends .
What safety protocols are recommended for handling this compound?
Basic Research Question
While specific toxicity data are limited, general amine-handling protocols apply:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
